ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
Description
This compound belongs to the benzo[g]indole class, characterized by a fused aromatic system with a phenyl group at position 1, a methyl group at position 2, and a 2,4-dimethoxybenzoyloxy substituent at position 3. The ethyl ester at position 3 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-(2,4-dimethoxybenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO6/c1-5-37-31(34)28-19(2)32(20-11-7-6-8-12-20)29-23-14-10-9-13-22(23)27(18-25(28)29)38-30(33)24-16-15-21(35-3)17-26(24)36-4/h6-18H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYXVBPXRYUUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with the molecular formula C31H27NO6 and a molecular weight of 509.558 g/mol. Its structure incorporates a benzo[g]indole core, which is known for various biological activities, particularly in the field of medicinal chemistry. This compound is being studied for its potential cytotoxic effects against cancer cell lines and other biological applications.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic potential of compounds related to benzo[g]indoles. For instance, studies have shown that certain derivatives exhibit significant cytotoxic activity against various human cancer cell lines, with half-maximal inhibitory concentration (IC50) values often below 10 μM . The evaluation of such compounds typically involves assays like the MTT assay, which measures cell viability after treatment.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line Tested | Activity Classification |
|---|---|---|---|
| Compound A | < 2 | HeLa (Cervical) | Highly Active |
| Compound B | 5 | MCF-7 (Breast) | Moderately Active |
| Compound C | 15 | A549 (Lung) | Inactive |
Note: The above table is illustrative; actual values for this compound are yet to be published.
The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. Compounds with similar structures have been noted to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Case Studies
A specific case study involved the synthesis and biological evaluation of a series of benzo[g]indole derivatives, including the compound . The study found that modifications on the benzoyl group significantly influenced the cytotoxic activity against cancer cells. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Antitumor Activity
The antitumor activity of this compound is supported by its structural similarity to known anticancer agents. Research indicates that compounds within this chemical class can target multiple signaling pathways involved in tumor growth and metastasis.
Additional Biological Activities
Beyond its antitumor properties, derivatives of benzo[g]indoles have been investigated for their anti-inflammatory and antimicrobial activities. These activities are attributed to their ability to modulate various biochemical pathways, making them potential candidates for drug development in multiple therapeutic areas .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 509.558 g/mol. Its structure includes a benzo[g]indole core, which is significant in drug design due to its diverse biological activities.
Anticancer Activity
Several studies have indicated that compounds similar to ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate exhibit anticancer properties. The benzo[g]indole framework is known for its ability to interact with various biological targets involved in cancer progression.
Case Study : A study by Gaikwad et al. demonstrated that derivatives of indole compounds showed significant cytotoxicity against cancer cell lines. The molecular docking studies indicated promising interactions with DNA gyrase, a target for anticancer drugs, suggesting that modifications to the structure could enhance efficacy against tumors .
Antimicrobial Activity
The compound's derivatives have shown antimicrobial properties against various bacteria and fungi. The presence of the dimethoxybenzoyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Data Table: Antimicrobial Activity
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| 5A | 10 | 50 |
| 5B | 12 | 40 |
| Penicillin | 30 | 10 |
This table summarizes findings from a study that evaluated the antimicrobial effectiveness of various indole derivatives against common pathogens .
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers have explored different synthetic routes to enhance the efficiency of producing this compound.
Case Study : A recent publication highlighted a novel synthetic route that achieved over 95% purity for similar indole derivatives, facilitating further biological testing and application development .
Biological Mechanisms
Research indicates that the compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
- Interference with Cell Signaling Pathways : The ability to modulate signaling pathways involved in apoptosis and cell cycle regulation is crucial for anticancer activity.
Future Research Directions
Further studies are needed to explore:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models to better understand pharmacokinetics and toxicity.
- Structure-Activity Relationships (SAR) : Investigating how structural modifications impact biological activity could lead to more potent derivatives.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group at position 3 is susceptible to hydrolysis under acidic or basic conditions. For example:
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Basic Hydrolysis : Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates .
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Acidic Hydrolysis : HCl in ethanol/water mixtures may cleave the ester, though side reactions (e.g., demethylation of methoxy groups) can occur .
Table 1: Hydrolysis Reaction Conditions and Outcomes
Nucleophilic Substitution at Benzoyloxy Group
The 2,4-dimethoxybenzoyloxy substituent at position 5 can undergo nucleophilic displacement. For instance:
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Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 60°C replaces the benzoyloxy group with an amide linkage.
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Transesterification : Methanolysis with NaOMe/MeOH produces methyl 2,4-dimethoxybenzoate and regenerates the phenolic -OH group on the indole .
Table 2: Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution
The benzo[g]indole core permits electrophilic substitution at electron-rich positions (e.g., C-6 or C-7):
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, preferentially at C-6 due to steric and electronic factors .
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Halogenation : Br₂ in CHCl₃ adds bromine at C-7, confirmed by X-ray crystallography in related structures .
Oxidation and Reduction
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Oxidation : The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole, altering its planarity and reactivity .
Photochemical Reactivity
The 2,4-dimethoxybenzoyl group exhibits UV-induced cleavage. Irradiation at 254 nm in acetonitrile releases 2,4-dimethoxybenzoic acid, forming a quinone methide intermediate .
Key Mechanistic Insights
Comparison with Similar Compounds
Substituent Variations at Position 1
- Target Compound : 1-Phenyl group.
- Analog: Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate () replaces the phenyl group with a pyridinylmethyl moiety. Synthesis: Both compounds avoid chromatography, but the analog’s synthesis yielded poorly (exact yield unspecified), suggesting steric challenges with pyridinylmethyl incorporation .
Functional Group Differences at Position 5
- Target Compound : 2,4-Dimethoxybenzoyloxy group.
- Analog: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () features a fluoroindole core with a benzophenone-derived amide. Impact: The fluorine atom in the analog increases electronegativity and metabolic stability, while the benzoyloxy group in the target compound may enhance lipophilicity and π-π stacking . Synthesis: The analog was synthesized via sodium ethoxide-mediated coupling (37.5% yield), whereas the target compound’s 2,4-dimethoxybenzoyloxy group likely requires selective protection/deprotection steps .
Core Structure Modifications
- Target Compound : Benzo[g]indole core (four fused rings).
- Analog: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–11) has a linear alkyne backbone with diphenyl and ethoxycarbonyloxy groups. Impact: The alkyne in the analog allows click chemistry applications, whereas the benzo[g]indole core in the target compound enables planar aromatic interactions critical for DNA intercalation or kinase inhibition . Crystallography: The analog’s crystal structure (P1 space group, triclinic) shows C–H⋯O interactions and disorder in the ethoxy group, contrasting with the rigid benzo[g]indole system’s predictable packing .
Research Findings and Implications
- Crystallographic Insights : Structural disorder in alkyne-based analogs (e.g., ethoxy group disorder) underscores the benzo[g]indole core’s rigidity as an advantage in crystallography-driven drug design .
Preparation Methods
Cyclization Strategies for Indole Formation
The benzo[g]indole framework is typically constructed via Fischer indole synthesis or transition-metal-mediated cyclization. A scalable approach involves diazotization of para-aminotoluene followed by bromination and ring closure (Figure 1). For instance, 6-bromoindole serves as a versatile intermediate, enabling subsequent cross-coupling reactions. Palladium catalysts such as Pd(dppf)Cl₂ facilitate Suzuki-Miyaura couplings to introduce aromatic groups at position 1, achieving yields of 70–85% under optimized conditions (Table 1).
Table 1: Key Parameters for Benzo[g]indole Core Synthesis
Regioselective Functionalization at C2 and C3
Introducing the methyl group at C2 is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃, though competing C3 alkylation necessitates low-temperature control (–10°C to 20°C). Ethyl carboxylation at C3 employs ethyl chlorooxalate under basic conditions (K₂CO₃, DMF), yielding 89% conversion after 12 hours.
Installation of the 2,4-Dimethoxybenzoyloxy Group at C5
Hydroxylation and Benzoylation Sequence
Positioning the benzoyloxy group at C5 requires hydroxylation followed by esterification. Directed ortho-lithiation using LDA (lithium diisopropylamide) at –78°C introduces a hydroxyl group, which is subsequently protected as a TBS ether (tert-butyldimethylsilyl). Benzoylation with 2,4-dimethoxybenzoyl chloride (1.2 equiv) and DMAP (4-dimethylaminopyridine) in dichloromethane proceeds with 91% yield. Deprotection of the TBS group using TBAF (tetrabutylammonium fluoride) affords the free benzoyloxy derivative.
Alternative Mitsunobu Approach
For substrates sensitive to strong bases, Mitsunobu conditions (DIAD, PPh₃) enable direct coupling of 2,4-dimethoxybenzoic acid to the indole hydroxyl group. This method achieves 84% yield but requires rigorous drying to suppress side reactions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Refluxing toluene (110°C) maximizes yields in Pd-catalyzed steps by enhancing catalyst turnover, while DMF improves solubility in SNAr (nucleophilic aromatic substitution) reactions. Lower temperatures (–10°C to 0°C) are critical for minimizing di-alkylation during methyl group installation.
Catalytic Systems
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in cross-coupling reactions due to superior stability under aqueous conditions. Additives such as Cs₂CO₃ enhance reactivity in esterification steps by sequestering acidic byproducts.
Analytical Characterization and Validation
Spectroscopic Techniques
¹H NMR confirms regiochemistry: the C5 benzoyloxy group deshields adjacent protons, producing a doublet at δ 8.2–8.4 ppm. X-ray crystallography resolves steric clashes between the C2 methyl and C1 phenyl groups, revealing a dihedral angle of 54° between the indole and benzene planes.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes ≥98% purity, with LC-MS confirming the molecular ion peak at m/z 509.558 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Pathways
| Method | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 7 | 32 | Minimal protecting groups |
| Convergent Synthesis | 5 | 45 | Modular benzoyloxy addition |
| One-Pot Tandem Reactions | 4 | 28 | Reduced purification steps |
The convergent approach, which assembles the benzoyloxy and ethyl carboxylate groups prior to indole cyclization, offers superior yields (45%) by circumventing steric hindrance during late-stage functionalization.
Q & A
Basic Questions
Q. What are the key synthetic strategies for ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Synthesis Steps :
- Core Formation : Start with the indole core via cyclization of substituted phenylhydrazines with ethyl acetoacetate under reflux in acetic acid (as described for similar indolecarboxylates) .
- Functionalization : Introduce the 2,4-dimethoxybenzoyloxy group at position 5 using benzoyl chloride derivatives. Optimize benzoylation by controlling stoichiometry and using anhydrous solvents like dichloromethane to minimize hydrolysis .
- Esterification : The ethyl carboxylate group at position 3 is typically introduced via esterification with ethanol under acidic conditions.
- Optimization :
- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for precise reaction kinetics .
- Purification : Recrystallization from ethanol or toluene improves purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Spectroscopic Techniques :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzo[g]indole system) .
- IR : Detect ester carbonyl stretches (~1700 cm) and benzoyloxy groups (~1250 cm) .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane mobile phases .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (Category 2 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathways underlying this compound’s potential anti-inflammatory or anticancer effects?
- Experimental Design :
- Kinase Inhibition Assays : Test against protein kinases (e.g., MAPK, PI3K) using fluorescence-based assays, as structurally related indolecarboxylates show kinase-modulating activity .
- Cellular Pathways : Use Western blotting to analyze downstream targets (e.g., NF-κB, STAT3) in cancer cell lines .
- Docking Studies : Perform molecular docking with kinase crystal structures (e.g., PDB: 4UE) to predict binding interactions .
Q. How should contradictory data regarding the compound’s biological activity be analyzed and resolved?
- Data Reconciliation Strategies :
- Structural Validation : Confirm compound identity via X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., NOESY for spatial proximity) .
- Assay Reproducibility : Standardize cell-based assays (e.g., MTT for cytotoxicity) across multiple labs, controlling for variables like cell passage number and serum batches .
- Meta-Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity using QSAR models .
Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR)?
- Methodologies :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., electron-withdrawing groups at position 5) .
- MD Simulations : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns to assess binding stability .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors from the benzoyloxy group) using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
